2,7-Dihydrobenzo[lmn][3,8]phenanthroline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dihydrobenzo[lmn][3,8]phenanthroline typically involves the nitration of benzimidazole to introduce a second nitrogen atom, resulting in the formation of the desired compound . The reaction conditions often include the use of solvents like hexane and temperatures ranging from 304-306°C for melting and 432.4°C for boiling .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of appropriate protective equipment and ventilation is crucial due to the compound’s toxicity .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dihydrobenzo[lmn][3,8]phenanthroline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2,7-Dihydrobenzo[lmn][3,8]phenanthroline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Dihydrobenzo[lmn][3,8]phenanthroline involves its ability to interact with DNA and other biological molecules. The compound can bind to DNA through intercalation, where it inserts itself between the base pairs of the DNA helix. This interaction can affect the DNA’s structure and function, making it useful for studying DNA-related processes and developing DNA-based technologies .
Comparison with Similar Compounds
2,7-Diazapyrene: Another name for 2,7-Dihydrobenzo[lmn][3,8]phenanthroline.
Benzo[lmn][3,8]phenanthroline: A similar compound with slight structural variations.
1,8-Dihydrobenzo[lmn][3,8]phenanthroline: Another derivative with different hydrogenation states.
Uniqueness: this compound stands out due to its unique structural geometry and strong aromaticity, which contribute to its remarkable photophysical properties and interactions with biological molecules . These characteristics make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,7,9,11,15-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-10-6-16-8-12-4-3-11-7-15-5-9(1)13(11)14(10)12/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHZTOFRJJGPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC=C3C2=C4C1=CNC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20780110 | |
Record name | 2,7-Dihydrobenzo[lmn][3,8]phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20780110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194-00-3 | |
Record name | 2,7-Dihydrobenzo[lmn][3,8]phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20780110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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